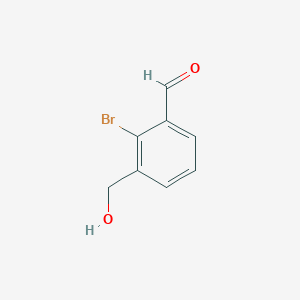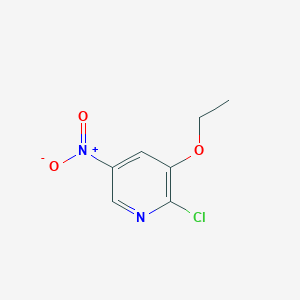
2-Chloro-3-ethoxy-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-ethoxy-5-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-5-nitropyridine typically involves the nitration of 2-chloro-3-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . Another method involves the chlorination of 2-ethoxy-5-nitropyridine using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Chloro-3-ethoxy-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-chloro-3-ethoxy-5-aminopyridine.
Oxidation: Formation of 2-chloro-3-carboxy-5-nitropyridine.
科学研究应用
2-Chloro-3-ethoxy-5-nitropyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-3-ethoxy-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom and ethoxy group can also participate in chemical reactions that modify the compound’s activity .
相似化合物的比较
Similar Compounds
2-Chloro-5-nitropyridine: Similar structure but lacks the ethoxy group.
3-Chloro-2-ethoxypyridine: Similar structure but lacks the nitro group.
2-Ethoxy-5-nitropyridine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-3-ethoxy-5-nitropyridine is unique due to the presence of all three functional groups (chlorine, ethoxy, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
属性
分子式 |
C7H7ClN2O3 |
|---|---|
分子量 |
202.59 g/mol |
IUPAC 名称 |
2-chloro-3-ethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(10(11)12)4-9-7(6)8/h3-4H,2H2,1H3 |
InChI 键 |
BKRKPJMSZZJAJU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(N=CC(=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


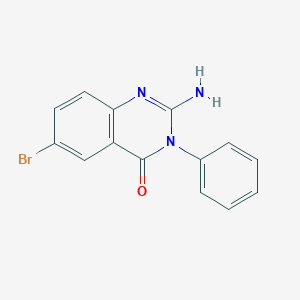
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
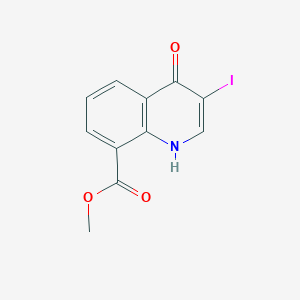

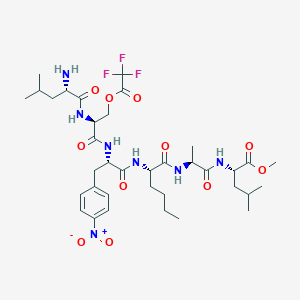
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)


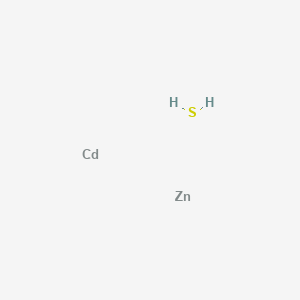
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
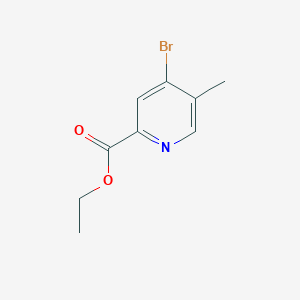

![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
